molecular formula C27H21F2N3O4S2 B12410631 Cap-dependent endonuclease-IN-5

Cap-dependent endonuclease-IN-5

Cat. No.: B12410631
M. Wt: 553.6 g/mol
InChI Key: ZBSGCGAWEFAVSO-IRLDBZIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cap-dependent endonuclease-IN-5 is a compound known for its inhibitory activity against cap-dependent endonucleases, which are crucial enzymes involved in the transcription and replication of certain viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-5 involves multiple steps, including the preparation of intermediates and final coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Cap-dependent endonuclease-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Cap-dependent endonuclease-IN-5 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process during viral mRNA synthesis. This inhibition prevents the cleavage of host mRNA caps, thereby blocking viral RNA transcription and replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which is involved in the cap-snatching mechanism .

Comparison with Similar Compounds

Cap-dependent endonuclease-IN-5 is compared with other similar compounds such as baloxavir marboxil and tanshinone I. These compounds also inhibit cap-dependent endonucleases but differ in their chemical structures and inhibitory potency .

    Baloxavir Marboxil: A well-known cap-dependent endonuclease inhibitor used in the treatment of influenza.

    Tanshinone I: Another cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.

Conclusion

This compound is a promising compound with significant potential in antiviral research and therapeutic applications. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against viral infections.

Biological Activity

Cap-dependent endonucleases (CEN) play a crucial role in the life cycle of various viruses, particularly the influenza virus. They are responsible for cleaving capped RNA, which is essential for viral mRNA synthesis. The compound Cap-dependent endonuclease-IN-5 has emerged as a significant focus in antiviral research due to its inhibitory effects on these enzymes. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, structure-activity relationships, and implications for future antiviral drug development.

Overview of Cap-Dependent Endonucleases

Cap-dependent endonucleases are integral components of the viral RNA polymerase complex. They facilitate the "cap-snatching" mechanism, where the enzyme cleaves host mRNA to produce primers for viral transcription. This process is critical for the replication and transcription of RNA viruses, making CENs attractive targets for antiviral therapies.

The primary mechanism of action for this compound involves binding to the active sites of CENs, inhibiting their ability to cleave RNA. Research indicates that this compound interacts with specific amino acid residues within the enzyme's active sites, disrupting its function and preventing viral replication.

Efficacy and Structure-Activity Relationship

Recent studies have evaluated the efficacy of this compound against various influenza virus strains. The compound has demonstrated a potent inhibitory effect, with IC50 values comparable to or lower than existing antiviral agents like baloxavir marboxil. For instance, a study reported an IC50 value of 3.29 μM for one derivative of this compound, indicating strong inhibitory activity against CENs .

Table 1: Inhibitory Activity of this compound Derivatives

CompoundIC50 (μM)Notes
IN-53.29Strong inhibition compared to baloxavir
II-21.46Enhanced binding and inhibition
III-86.86Similar activity to baloxavir

Case Study 1: Efficacy Against Influenza A Virus

In a controlled study involving macaques infected with influenza A virus Dk/HE29-22, administration of this compound resulted in significant reductions in viral loads and alleviated symptoms associated with pneumonia. Despite severe initial disease signs, treated subjects showed improved recovery trajectories compared to untreated controls .

Case Study 2: Resistance Mechanisms

Another critical aspect of research on this compound is understanding resistance mechanisms. A study identified mutations in the PA subunit of influenza A virus that conferred resistance to CEN inhibitors. Specifically, the E18G substitution was linked to reduced susceptibility to both this compound and baloxavir . This finding emphasizes the need for continuous monitoring of resistance patterns in viral populations.

Structural Insights

The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure of this compound can significantly enhance its binding affinity and inhibitory potency. For example, substituting dibenzothiepin rings with diphenylmethyl groups containing electron-withdrawing properties has been shown to improve interaction with CENs .

Table 2: Structural Modifications and Their Effects

ModificationEffect on Binding Affinity
Dibenzothiepin to DiphenylmethylIncreased interaction
Addition of chiral centersEnhanced inhibition
Five-membered heterocyclesImproved binding

Properties

Molecular Formula

C27H21F2N3O4S2

Molecular Weight

553.6 g/mol

IUPAC Name

(3R)-2-[(2S)-6,7-difluoro-14-methyl-10,13-dithiatetracyclo[9.7.0.03,8.012,16]octadeca-1(11),3(8),4,6,12(16),14,17-heptaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C27H21F2N3O4S2/c1-13-10-14-2-3-16-22(15-4-5-18(28)21(29)17(15)12-37-26(16)25(14)38-13)32-20-11-36-9-8-30(20)27(35)23-24(34)19(33)6-7-31(23)32/h2-7,10,20,22,34H,8-9,11-12H2,1H3/t20-,22+/m1/s1

InChI Key

ZBSGCGAWEFAVSO-IRLDBZIGSA-N

Isomeric SMILES

CC1=CC2=C(S1)C3=C(C=C2)[C@H](C4=C(CS3)C(=C(C=C4)F)F)N5[C@@H]6COCCN6C(=O)C7=C(C(=O)C=CN75)O

Canonical SMILES

CC1=CC2=C(S1)C3=C(C=C2)C(C4=C(CS3)C(=C(C=C4)F)F)N5C6COCCN6C(=O)C7=C(C(=O)C=CN75)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.